诺特拉奇洛宁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

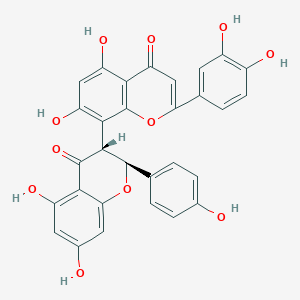

Nortrachelogenin is a naturally occurring triterpenoid compound found in plants. It is a type of saponin, a group of compounds with a wide range of biological activities. Nortrachelogenin has been studied extensively for its potential medicinal benefits, including anti-inflammatory, anticancer, and immunomodulatory activities.

科学研究应用

抗菌应用

诺特拉奇洛宁已被发现具有潜在的抗菌作用。 发表在《当代微生物学》杂志上的一项研究表明,来源于P. scabiosaefolia的诺特拉奇洛宁表现出抗菌活性 . 该化合物的机制涉及破坏和扰乱细菌的细胞质膜,表明它有潜力成为抗生素药物开发的候选药物 .

抗肿瘤活性

研究还突出了诺特拉奇洛宁的抗肿瘤特性。 夹竹桃属植物含有诺特拉奇洛宁,由于其木脂素含量,已被发现具有很强的抗肿瘤活性 . 这表明诺特拉奇洛宁可能在开发针对各种癌症的治疗方法中发挥重要作用。

作用机制

Target of Action

Nortrachelogenin, a lignan belonging to a group of polyphenolic compounds , primarily targets pathogenic bacteria, including antibiotic-resistant strains . It has shown efficacy against Escherichia coli O157 and several pathogenic fungi .

Mode of Action

Nortrachelogenin interacts with its targets by disorganizing and perturbing the cytoplasmic membrane . This interaction results in an increase in the permeability of the plasma membrane, as evidenced by the penetration of SYTOX Green into bacterial cells . An increase in fluorescence intensity using bis-(1,3-dibutylbarbituric acid) trimethine oxonol [DiBAC 4 (3)] and 3,3′-dipropylthiacarbocyanine iodide [DiSC 3 (5)] was also observed, indicating membrane depolarization .

Biochemical Pathways

The action of Nortrachelogenin affects the integrity of the cytoplasmic membrane, leading to potassium ion efflux from the cytosol into the extracellular matrix . This indicates that cellular damage due to Nortrachelogenin treatment results in the loss of intracellular components .

Result of Action

The result of Nortrachelogenin’s action is the disruption of the cytoplasmic membrane, leading to the loss of intracellular components . This disruption is visualized by the release of calcein from giant unilamellar vesicles . The compound’s antibacterial effect is demonstrated by its ability to disorganize and perturb the cytoplasmic membrane .

Action Environment

It is known that nortrachelogenin exhibits its antibacterial effects in a variety of environments, including those inhabited by pathogenic bacteria .

生化分析

Biochemical Properties

Nortrachelogenin has been found to interact with various biomolecules, particularly in the context of its antibacterial effects . It has been observed to disrupt the plasma membrane of bacterial cells, leading to an increase in membrane permeability . This disruption allows for the efflux of potassium ions from the cytosol into the extracellular matrix, indicating that cellular damage due to Nortrachelogenin treatment results in the loss of intracellular components .

Cellular Effects

Nortrachelogenin has demonstrated significant effects on various types of cells. In bacterial cells, it has been found to exert antibacterial effects by disorganizing and perturbing the cytoplasmic membrane . In mammalian cells, Nortrachelogenin has been shown to have antitumor activities against breast and lung cancer cells .

Molecular Mechanism

The molecular mechanism of Nortrachelogenin’s action is related to its interaction with the plasma membrane of cells . It disrupts the membrane, leading to increased permeability and the subsequent loss of intracellular components . This disruption of the membrane is thought to be a key factor in Nortrachelogenin’s antibacterial effects .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Nortrachelogenin in laboratory settings are limited, it has been observed that the compound’s antibacterial effects occur upon treatment and continue as long as the compound is present .

Dosage Effects in Animal Models

In animal models, Nortrachelogenin has been shown to reduce inflammation. In a study on carrageenan-induced paw inflammation in mice, Nortrachelogenin significantly attenuated the inflammation .

Metabolic Pathways

Nortrachelogenin is produced by secondary metabolic pathways . Detailed information about the specific metabolic pathways that Nortrachelogenin is involved in is currently limited.

Transport and Distribution

The transport and distribution of Nortrachelogenin within cells and tissues have not been extensively studied. Given its observed effects on the plasma membrane, it is likely that Nortrachelogenin interacts with the membrane to exert its effects .

Subcellular Localization

Given its observed interactions with the plasma membrane, it is likely that Nortrachelogenin localizes to the membrane to exert its effects .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Nortrachelogenin can be achieved through a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "sodium borohydride", "acetic acid", "sodium hydroxide", "methyl iodide", "palladium on carbon" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 3,4-dimethoxychalcone.", "Step 2: Reduction of 3,4-dimethoxychalcone with sodium borohydride in ethanol to form 3,4-dimethoxyphenethyl alcohol.", "Step 3: Conversion of 3,4-dimethoxyphenethyl alcohol to the corresponding mesylate using mesyl chloride and triethylamine.", "Step 4: Reaction of the mesylate with sodium iodide in acetone to form the corresponding iodide.", "Step 5: Alkylation of the iodide with methyl iodide in the presence of sodium hydroxide to form the corresponding methyl ether.", "Step 6: Hydrogenation of the methyl ether using palladium on carbon in ethanol to form Nortrachelogenin." ] } | |

CAS 编号 |

34444-37-6 |

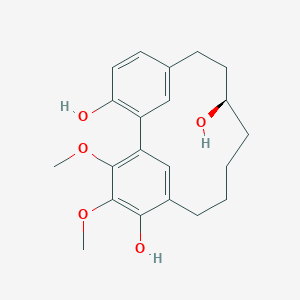

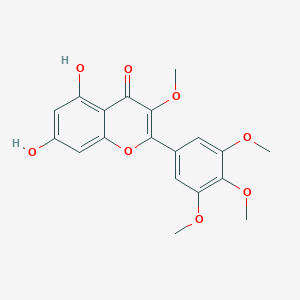

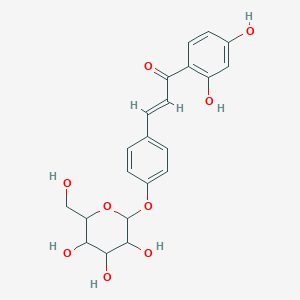

分子式 |

C20H22O7 |

分子量 |

374.4 g/mol |

IUPAC 名称 |

(3S)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |

InChI |

InChI=1S/C20H22O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,21-22,24H,7,10-11H2,1-2H3/t14?,20-/m0/s1 |

InChI 键 |

ZITBJWXLODLDRH-LGTGAQBVSA-N |

手性 SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O)OC)O)O |

SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O |

规范 SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O |

其他 CAS 编号 |

34444-37-6 |

Pictograms |

Environmental Hazard |

同义词 |

8'-(R)-4,4',8-trihydroxy-3,3'-dimethoxylignanolide dihydro-3-hydroxy-3,4-bis((4-hydroxy-3-methoxyphenyl)methyl)-2(3H)-furanone nortrachelogenin nortrachelogenin, (3R-cis)-isomer wikstromol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。